Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-
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Overview
Description
Preparation Methods
The synthesis of ON-579 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,6-difluorophenol: This compound is synthesized through the fluorination of phenol.
Formation of 2,6-difluoro-4-hydroxyphenylthioacetic acid: This intermediate is prepared by reacting 2,6-difluorophenol with chloroacetic acid in the presence of a base.
Synthesis of 2,6-difluoro-4-[2-(4-chlorophenylsulfonylamino)ethylthio]phenoxy]acetic acid: The final step involves the reaction of 2,6-difluoro-4-hydroxyphenylthioacetic acid with 4-chlorobenzenesulfonyl chloride and ethylenediamine under controlled conditions.
Industrial production methods for ON-579 would likely involve scaling up these synthetic routes while ensuring the purity and quality of the final product through rigorous quality control measures.
Chemical Reactions Analysis
ON-579 undergoes various types of chemical reactions, including:
Oxidation: ON-579 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of ON-579 .
Scientific Research Applications
Chemistry: ON-579 is used as a model compound in studies of fluorinated aromatic compounds and their reactivity.
Biology: The compound has been investigated for its effects on cellular processes, particularly in relation to its role as a thromboxane A2 receptor antagonist.
Mechanism of Action
ON-579 exerts its effects primarily through its action as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition can lead to reduced platelet aggregation and vasodilation. ON-579 binds to the thromboxane A2 receptor, preventing thromboxane A2 from exerting its effects. This mechanism is particularly useful in conditions like asthma and thromboembolism, where thromboxane A2 plays a significant role .
Comparison with Similar Compounds
ON-579 can be compared with other thromboxane A2 receptor antagonists, such as:
Seratrodast: Another thromboxane A2 receptor antagonist used in the treatment of asthma.
Ifetroban: A thromboxane A2 receptor antagonist with applications in cardiovascular diseases.
Ramatroban: Used in the treatment of allergic rhinitis and asthma.
What sets ON-579 apart is its unique chemical structure, which includes fluorine atoms and a sulfonyl group, providing it with distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO5S2/c17-10-1-3-12(4-2-10)27(23,24)20-5-6-26-11-7-13(18)16(14(19)8-11)25-9-15(21)22/h1-4,7-8,20H,5-6,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYKNJZBWNIWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161657 |
Source
|
Record name | ON 579 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141286-14-8 |
Source
|
Record name | ON 579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ON 579 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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